molecular formula C27H53N3O14 B605810 Azido-PEG12-acid CAS No. 1167275-20-3

Azido-PEG12-acid

Cat. No.: B605810
CAS No.: 1167275-20-3
M. Wt: 643.73
InChI Key: DYFODOGACDHUBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azido-PEG12-acid is a monodisperse polyethylene glycol (PEG) derivative containing an azide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]nonyne (BCN), and dibenzocyclooctyne (DBCO) via click chemistry to yield a stable triazole linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The azide group is typically introduced via nucleophilic substitution reactions, while the carboxylic acid group can be introduced through oxidation reactions .

Industrial Production Methods

Industrial production of Azido-PEG12-acid involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process includes rigorous purification steps such as chromatography and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG12-acid primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions result in the formation of stable triazole linkages .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are triazole-linked compounds, which are highly stable and useful in various applications .

Scientific Research Applications

Azido-PEG12-acid is widely used in scientific research due to its versatility and reactivity. Some key applications include:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Facilitates the conjugation of biomolecules, aiding in the study of protein interactions and cellular processes.

    Medicine: Employed in drug delivery systems and the development of targeted therapies.

    Industry: Utilized in the production of advanced materials and coatings .

Mechanism of Action

Azido-PEG12-acid exerts its effects through click chemistry reactions. The azide group reacts with alkyne groups to form triazole linkages, which are stable and bioorthogonal. This mechanism allows for the precise and efficient conjugation of molecules, making it valuable in various scientific and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azido-PEG12-acid is unique due to its terminal carboxylic acid group, which allows for additional functionalization and conjugation options compared to other azido-PEG derivatives. This makes it particularly useful in applications requiring both azide and carboxylic acid functionalities .

Biological Activity

Azido-PEG12-acid is a specialized compound characterized by its unique structure, which includes an azide functional group and a terminal carboxylic acid, linked through a twelve-unit polyethylene glycol (PEG) chain. This compound has garnered attention in various fields, particularly in drug delivery, protein modification, and biomolecule immobilization. This article explores the biological activity of this compound, detailing its mechanisms, applications, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C27H53N3O14C_{27}H_{53}N_{3}O_{14} and a molecular weight of 643.7 g/mol. Its structure includes:

  • Azide Group (N₃) : Facilitates click chemistry reactions, allowing for efficient and specific conjugation with complementary functional groups such as alkynes.
  • Polyethylene Glycol (PEG) Spacer : Enhances solubility in aqueous environments, reduces aggregation, and improves circulation time in biological systems.
  • Carboxylic Acid Group (COOH) : Reacts with primary amines to form stable amide bonds, typically requiring coupling agents like EDC or HATU for activation.

The biological activity of this compound is primarily attributed to its role as a non-cleavable linker in bio-conjugation processes. The compound's properties facilitate various applications:

  • Drug Delivery : this compound can be utilized to attach therapeutic drugs to nanoparticles or other carriers. The PEG spacer enhances drug solubility and stability while allowing controlled release at target sites.
  • Protein Modification : It enables the modification of proteins with desired functionalities through PEGylation, which improves protein stability and reduces immunogenicity.
  • Biomolecule Immobilization : The compound can immobilize biomolecules onto surfaces like biosensors or microfluidic devices without significantly altering their biological activity.

Applications in Research

Research has demonstrated the effectiveness of this compound in facilitating interactions between biomolecules through click chemistry. Studies indicate that it can label proteins while maintaining their biological functions, making it a valuable tool in biochemical research.

Case Studies

  • Drug Delivery Systems : A study highlighted the use of this compound in developing antibody-drug conjugates (ADCs). The compound's hydrophilic nature improved the stability and circulation time of the conjugates in vivo, enhancing therapeutic efficacy .
  • Protein Labeling : In another study, researchers successfully used this compound to modify proteins for imaging applications. The stable triazole linkages formed during click reactions allowed for precise control over the labeling process without compromising protein function .

Comparative Analysis

To better understand this compound's unique properties relative to other PEG-based compounds, the following table summarizes key features:

Compound NameFunctional GroupsMolecular WeightUnique Features
Azido-PEG2-acidAzide, Carboxylic Acid214.47 g/molShorter PEG chain; more reactive due to fewer units
Azido-SS-PEG2-acidAzide, Disulfide Link214.47 g/molCleavable linker providing different stability
Azido-PEG4-acidAzide, Carboxylic Acid298.35 g/molIntermediate PEG length; used for different applications
This compound Azide, Carboxylic Acid 643.7 g/mol Enhanced solubility and stability for robust bioconjugation strategies

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H53N3O14/c28-30-29-2-4-34-6-8-36-10-12-38-14-16-40-18-20-42-22-24-44-26-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-33-3-1-27(31)32/h1-26H2,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFODOGACDHUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H53N3O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azido-PEG12-acid
Reactant of Route 2
Reactant of Route 2
Azido-PEG12-acid
Reactant of Route 3
Reactant of Route 3
Azido-PEG12-acid
Reactant of Route 4
Azido-PEG12-acid
Reactant of Route 5
Reactant of Route 5
Azido-PEG12-acid
Reactant of Route 6
Reactant of Route 6
Azido-PEG12-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.